molecular formula C10H9ClOS B122848 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one CAS No. 147713-35-7

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one

Cat. No.: B122848
CAS No.: 147713-35-7
M. Wt: 212.7 g/mol
InChI Key: NNOKTEYBUWSOCV-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one is a heterocyclic compound that belongs to the class of benzothiins This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzothiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with methylthioglycolate in the presence of a base, followed by cyclization to form the benzothiin ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of microbial growth or reduction of inflammation through modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-methyl-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOKTEYBUWSOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372291
Record name 6-Chloro-2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147713-35-7
Record name 6-Chloro-2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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